GLYCINE-N-T-BOC (13C2,15N)
Description
Strategic Importance of GLYCINE-N-T-BOC (13C2,15N) as a Protected Precursor
GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is a specialized glycine (B1666218) molecule where both carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. nih.gov The "N-t-BOC" designation indicates that the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is crucial as it prevents the glycine molecule from reacting unintentionally during chemical synthesis, ensuring that it can be incorporated into a specific position within a larger molecule, such as a peptide or protein. nih.gov
The strategic importance of this compound lies in its multiple labels. The presence of both ¹³C and ¹⁵N isotopes provides a distinct mass shift, making it an excellent tracer for quantitative proteomics and metabolomics studies. diagnosticsworldnews.comisotope.com In proteomics, for instance, it can be used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to accurately quantify differences in protein abundance between different cell populations. creative-proteomics.com The known isotopic purity and chemical purity of commercially available GLYCINE-N-T-BOC (¹³C₂,¹⁵N) further enhance its utility as a reliable internal standard for these quantitative analyses. isotope.comotsuka.co.jp
Historical Context and Evolution of Isotopic Methods in Life Sciences
The journey of isotopic methods in life sciences began over a century ago with the discovery of isotopes by Frederick Soddy. nih.gov Early research by pioneers like J.J. Thomson and F.W. Aston led to the development of the first mass spectrometers, which were instrumental in identifying and quantifying these atomic variants. nih.gov The realization that stable isotopes of biologically relevant elements like carbon, nitrogen, and hydrogen could be incorporated into organic compounds to trace their metabolic fate marked the dawn of the isotope tracer era. nih.gov
Initially, radioactive isotopes were more commonly used. However, since the 1990s, there has been a steady increase in the use of stable isotopes, driven by advancements in mass spectrometry that have significantly improved sensitivity and accuracy. nih.gov This shift has made it possible to conduct metabolic studies in a wider range of subjects, including newborns and healthy individuals, without the safety concerns associated with radioactivity. nih.gov The development of sophisticated analytical techniques and a growing library of commercially available labeled compounds, like GLYCINE-N-T-BOC (¹³C₂,¹⁵N), have solidified the role of stable isotope labeling as a cornerstone of modern life sciences research. otsuka.co.jp
Properties
Molecular Weight |
178.16 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of Isotope-Labeled Amino Acids, including GLYCINE-N-T-BOC (¹³C₂,¹⁵N)
The synthesis of isotope-labeled amino acids, such as GLYCINE-N-T-BOC (¹³C₂,¹⁵N), requires precise control over isotopic enrichment and the strategic use of protecting groups to ensure high purity and yield.
Strategies for Carbon-13 and Nitrogen-15 Isotopic Enrichment
The introduction of stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into amino acid scaffolds is a fundamental step in producing labeled compounds. chempep.com These non-radioactive isotopes allow for safe and detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. qyaobio.com
Common strategies for isotopic enrichment include:
Chemical Synthesis: This approach offers precise control over the position of isotopic labels. chempep.com For GLYCINE-N-T-BOC (¹³C₂,¹⁵N), the synthesis would involve starting materials already enriched with ¹³C and ¹⁵N. For instance, the synthesis can start from ¹³C₂,¹⁵N-glycine, which is then protected with a tert-Butoxycarbonyl (Boc) group. alfa-chemistry.comsigmaaldrich.com
Biological Production: This method utilizes the metabolic pathways of microorganisms to incorporate stable isotopes. chempep.com Organisms can be cultured in media where the sole carbon and nitrogen sources are ¹³C- and ¹⁵N-enriched, respectively. acs.org While efficient for producing uniformly labeled amino acids, achieving specific labeling patterns can be more challenging due to metabolic scrambling. nih.gov
The choice of enrichment strategy depends on the desired labeling pattern (uniform or site-specific) and the scale of production. chempep.com For GLYCINE-N-T-BOC (¹³C₂,¹⁵N), where both carbons and the nitrogen are labeled, a synthetic route starting from appropriately labeled precursors is often preferred for its precision. alfa-chemistry.comsigmaaldrich.comnih.gov
Table 1: Isotopic Enrichment Strategies
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Synthesis | Step-by-step construction of the amino acid from isotopically enriched starting materials. chempep.com | High control over label position, high purity. chempep.com | Can be complex and expensive. chempep.com |
Protecting Group Chemistry in Labeled Amino Acid Synthesis
Protecting groups are essential in amino acid and peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired product. biosyn.compeptide.comcreative-peptides.com In the synthesis of GLYCINE-N-T-BOC (¹³C₂,¹⁵N), the tert-Butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom. alfa-chemistry.com
Key aspects of protecting group chemistry in this context include:
Orthogonality: The protecting groups used for the amino group and any other reactive functionalities should be "orthogonal," meaning they can be removed under different conditions without affecting each other. wikipedia.orgiris-biotech.de The Boc group, for example, is acid-labile and can be removed with acids like trifluoroacetic acid (TFA), while other protecting groups might be removed by bases or hydrogenolysis. wikipedia.orgiris-biotech.de
Boc Protection: The Boc group is widely used due to its stability under various reaction conditions and its ease of removal. creative-peptides.com The introduction of the Boc group onto the ¹⁵N-labeled amino group of glycine (B1666218) is a standard procedure in peptide synthesis. alfa-chemistry.com
Side-Chain Protection: While glycine itself does not have a side chain, when incorporating it into peptides, the side chains of other amino acids must also be protected to avoid side reactions. peptide.com The choice of these protecting groups must be compatible with the Boc protection strategy. peptide.com
Table 2: Common Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Functional Group Protected | Removal Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | α-Amino | Acidic conditions (e.g., TFA) creative-peptides.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Basic conditions (e.g., piperidine) biosyn.comcreative-peptides.com |
| Benzyl | Bzl | Carboxyl, Hydroxyl, Thiol | Hydrogenolysis wikipedia.org |
Incorporation of GLYCINE-N-T-BOC (¹³C₂,¹⁵N) into Macromolecular Architectures
The true utility of GLYCINE-N-T-BOC (¹³C₂,¹⁵N) lies in its incorporation into peptides and proteins, enabling detailed structural and functional studies.
Solid-Phase Peptide Synthesis (SPPS) Protocols with Labeled Building Blocks
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. nih.govmasterorganicchemistry.com The use of isotopically labeled building blocks like GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is well-established in SPPS. qyaobio.comuniversiteitleiden.nl
The general SPPS cycle using a Boc strategy involves:
Deprotection: The Boc group of the resin-bound amino acid is removed with an acid, typically TFA. masterorganicchemistry.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base.
Coupling: The next Boc-protected amino acid (in this case, GLYCINE-N-T-BOC (¹³C₂,¹⁵N)) is activated and coupled to the free amino group on the resin.
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The incorporation of ¹³C and ¹⁵N labels allows for the investigation of peptide and protein structures and dynamics using solid-state NMR. nih.gov
Solution-Phase Peptide Synthesis Approaches Utilizing Protected Labeled Glycine
While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale synthesis or for specific peptide fragments. researchgate.net In this approach, the peptide is synthesized in solution, and purification is performed after each step. masterorganicchemistry.com
GLYCINE-N-T-BOC (¹³C₂,¹⁵N) can be readily used in solution-phase synthesis. acs.orgrsc.org The protocols are similar to SPPS in terms of protection and coupling strategies, but the purification of intermediates can be more labor-intensive. researchgate.net Fragment condensation, where smaller, pre-synthesized peptide fragments are coupled in solution, is a common strategy in this approach. researchgate.net
Chemoenzymatic Ligation Techniques for Peptide Assembly
Chemoenzymatic ligation techniques offer a powerful and highly specific method for assembling larger proteins from smaller synthetic or recombinantly expressed peptide fragments. nih.govresearchgate.net These methods combine the precision of chemical synthesis for incorporating labels and modifications with the high selectivity of enzymatic reactions. researchgate.net
Key chemoenzymatic ligation methods include:
Native Chemical Ligation (NCL): This technique involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine to form a native peptide bond. rsc.org A peptide fragment containing GLYCINE-N-T-BOC (¹³C₂,¹⁵N) could be synthesized chemically and then ligated to a larger, recombinantly expressed protein segment.
Sortase-Mediated Ligation: Sortases are enzymes that recognize specific peptide motifs and catalyze their ligation to another peptide or molecule. rsc.orgacs.org This method allows for the site-specific labeling of proteins. A peptide containing the labeled glycine and a sortase recognition sequence can be enzymatically attached to a target protein. rsc.org
Asparaginyl Endopeptidase (AEP)-Mediated Ligation: AEPs are enzymes that can ligate peptides at asparagine or aspartate residues, offering another tool for site-specific modification and segmental labeling of proteins. rsc.org
Table 3: Chemoenzymatic Ligation Techniques
| Technique | Description | Key Features |
|---|---|---|
| Native Chemical Ligation (NCL) | Reaction between a C-terminal peptide thioester and an N-terminal cysteine-containing peptide. rsc.org | Forms a native peptide bond; widely used for protein semi-synthesis. rsc.org |
| Sortase-Mediated Ligation | Enzymatic ligation catalyzed by sortases that recognize specific peptide sequences. rsc.orgacs.org | High specificity; allows for site-specific labeling and modification. rsc.org |
Advanced Spectroscopic and Spectrometric Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of ¹³C and ¹⁵N nuclei, both possessing a nuclear spin of ½, makes GLYCINE-N-T-BOC (¹³C₂,¹⁵N) an invaluable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. These isotopes act as sensitive probes, allowing researchers to overcome challenges associated with spectral overlap and sensitivity that are common in studies of large biomolecules. nih.govwhiterose.ac.uk
Structural Elucidation of Isotope-Labeled Peptides and Proteins
Site-specific or uniform labeling of peptides and proteins with ¹³C and ¹⁵N is fundamental for determining their three-dimensional structures in solution and solid states. nih.govutoronto.casigmaaldrich.com By incorporating GLYCINE-N-T-BOC (¹³C₂,¹⁵N) into a polypeptide chain, specific glycine (B1666218) residues become NMR-visible against a complex background. This simplifies crowded spectra and facilitates the unambiguous assignment of resonance signals, a critical first step in any structure determination. nih.govwhiterose.ac.uk
Triple-resonance NMR experiments, which correlate the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei, are particularly powerful. These experiments rely on the transfer of magnetization through one- or two-bond scalar couplings, enabling sequential assignment of backbone resonances. utoronto.caprotein-nmr.org.uk For solid-state NMR, isotopic labeling is indispensable for enhancing sensitivity and allowing for the site-specific investigation of structures. sigmaaldrich.com Techniques such as 13C-15N correlation spectroscopy, mediated by dipolar couplings, can be used to assign resonances in solid peptides, providing both intra-residue and sequential connectivities. meihonglab.com
Fractional ¹³C labeling, where a protein is grown in media containing a mix of ¹³C-labeled and unlabeled glucose, has emerged as a cost-effective alternative to uniform labeling. mdpi.comnih.gov Studies have shown that even with just 20% ¹³C enrichment, it is possible to determine the high-resolution structures of small proteins, significantly reducing the cost of sample preparation. mdpi.comnih.gov
Probing Molecular Dynamics and Conformational Changes
Isotopic labeling with ¹³C and ¹⁵N provides a window into the dynamic behavior of proteins, which is often crucial for their biological function. NMR relaxation experiments can measure the motion of specific backbone and side-chain atoms over a wide range of timescales. The introduction of labeled glycine allows for the precise monitoring of local dynamics at that residue's position within the protein structure.
The combination of deuterium, ¹³C, and ¹⁵N labeling has been instrumental in studying the dynamics of proteins larger than 25 kDa. nih.gov Deuteration reduces signal broadening caused by dipolar relaxation, leading to sharper lines and improved spectral resolution, which is essential for detailed dynamics studies. utoronto.ca These multidimensional NMR techniques can characterize motions that are critical for processes like enzyme catalysis, signal transduction, and molecular recognition.
| Isotope Labeling Strategy | Primary Advantage in Dynamics Studies | Typical Protein Size | Reference |
| ¹⁵N Labeling | Monitors backbone amide dynamics. | < 25 kDa | nih.gov |
| ¹³C, ¹⁵N Double Labeling | Allows for detailed backbone and side-chain dynamics analysis. | < 30 kDa | protein-nmr.org.uk |
| ²H, ¹³C, ¹⁵N Triple Labeling | Reduces relaxation rates and spectral overlap, enabling studies of larger proteins. | > 25 kDa | nih.govutoronto.ca |
Application in Protein-Ligand Interaction Studies
NMR is a powerful technique for characterizing the interactions between proteins and other molecules, including small-molecule drugs, nucleic acids, or other proteins. nih.gov Isotopic labeling is central to many of these methods. When a ligand binds to a ¹⁵N-labeled protein, changes can be observed in the ¹H-¹⁵N HSQC spectrum, a type of 2D NMR experiment that provides a unique signal for each backbone amide group. beilstein-journals.org
Chemical Shift Perturbation (CSP) is a common method where the binding event is monitored by tracking changes in the chemical shifts of specific amino acid residues upon addition of a ligand. By using GLYCINE-N-T-BOC (¹³C₂,¹⁵N) to label specific glycine residues, researchers can pinpoint the involvement of these residues in the binding interface. This provides high-resolution information about the binding site and the conformational changes that may occur upon complex formation. creative-biostructure.com These studies are vital in drug discovery for identifying and optimizing lead compounds that modulate the function of protein targets. nih.gov
Development of Novel NMR Pulse Sequences for 13C and 15N Detection
The availability of ¹³C and ¹⁵N-labeled compounds has driven the development of sophisticated multidimensional NMR experiments. These experiments, controlled by specific sequences of radiofrequency pulses and delays, are designed to efficiently transfer magnetization between different nuclei to correlate their signals. nih.gov
For instance, triple-resonance experiments like the HNCA or HNCO are designed to connect the backbone amide proton and nitrogen (¹H and ¹⁵N) with the alpha-carbon or carbonyl-carbon (¹³C) of the same or preceding residue. umich.edu The development of pulse sequences for solid-state NMR has also been crucial, enabling the study of insoluble proteins, membrane proteins, and amyloid fibrils. meihonglab.comnih.gov Multiplicity-separated HSQC experiments have been designed to resolve overlapping signals by distinguishing between CH, CH₂, and CH₃ groups, which is particularly useful for analyzing spectra of biomolecules at natural abundance. nih.gov The continuous innovation in pulse sequence design, often reliant on isotopically labeled samples, pushes the boundaries of the size and complexity of biological systems that can be studied by NMR. nih.gov
Mass Spectrometry (MS) Applications
In mass spectrometry, the mass difference introduced by stable isotopes provides a precise and robust method for relative and absolute quantification of molecules in complex mixtures.
Quantitative Proteomics via Stable Isotope Labeling (SIL)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used in quantitative proteomics. cuni.czcreative-proteomics.comsigmaaldrich.com In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for the isotopic composition of certain amino acids. thermofisher.com One population is fed "light" (natural abundance) amino acids, while the other is fed "heavy" amino acids labeled with ¹³C and/or ¹⁵N. cuni.czsigmaaldrich.com
GLYCINE-N-T-BOC (¹³C₂,¹⁵N) can be used to synthesize the "heavy" labeled glycine that is then incorporated into all newly synthesized proteins during cell growth. After a specific number of cell doublings, the proteomes of the two cell populations are combined. creative-proteomics.com When the mixed protein sample is digested and analyzed by mass spectrometry, each peptide appears as a pair of signals—one "light" and one "heavy"—separated by a known mass difference. The ratio of the intensities of these peaks provides an accurate measure of the relative abundance of the protein in the two original cell populations. nih.govnih.gov
This method minimizes quantitative errors because the samples are combined at a very early stage of the workflow, ensuring they are processed identically. cuni.cz SILAC has been widely applied to study changes in protein expression in response to various stimuli, identify components of protein complexes, and quantify post-translational modifications. creative-proteomics.comnih.gov
| Technique | Labeling Method | Key Feature | Application | Reference |
| SILAC | Metabolic (in vivo) | Samples are mixed early, minimizing handling error. | Relative protein quantification, PTM analysis, interaction proteomics. | cuni.czcreative-proteomics.com |
| ¹⁵N Metabolic Labeling | Metabolic (in vivo) | All nitrogen atoms are labeled, providing a standard for quantification. | Generation of labeled protein standards for in vivo studies in organisms. | nih.govyoutube.com |
Metabolic Flux Analysis (MFA) and Metabolite Tracing
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.gov The most powerful MFA approaches utilize stable isotope tracers to follow the fate of atoms through metabolic networks. nih.govnih.gov
In this context, GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is a precursor for the tracer molecule. After the BOC group is removed, the ¹³C₂,¹⁵N-glycine is introduced to cells or organisms as a nutrient source. rsc.org The labeled carbon and nitrogen atoms are then incorporated into a variety of downstream metabolites. By using high-resolution mass spectrometry to measure the mass shifts and patterns of isotope incorporation in these metabolites, researchers can map the flow of atoms and calculate the activity of specific pathways. nih.govnih.gov
For example, ¹⁵N-glycine can be used to trace the biosynthesis of nitrogen-containing metabolites like purine (B94841) nucleotides (adenosine, AMP, ADP, ATP) and glutathione (B108866). nih.gov The dual ¹³C and ¹⁵N labels provide even more detailed information, allowing for the simultaneous tracking of both the carbon backbone and the amino group, which is critical for understanding the complex interplay between carbon and nitrogen metabolism. nih.gov This approach has been used to identify the sources of metabolic by-products and elucidate the pathways responsible for their generation in cell cultures. pnas.org
Functional Mass Spectrometry Imaging (fMSI) for Spatially Resolved Metabolic Kinetics
Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules, including metabolites, directly in thin sections of biological tissue. kuleuven.be By combining MSI with stable isotope tracing, the technique can be extended to Functional Mass Spectrometry Imaging (fMSI), which provides a dynamic, spatially resolved view of metabolic activity. embopress.org
In an fMSI experiment, a stable isotope tracer, such as ¹³C₂,¹⁵N-glycine derived from its BOC-protected precursor, is administered to an organism or incubated with a tissue slice. kuleuven.beembopress.org At various time points, tissue samples are collected and analyzed by MSI. This method allows researchers to track not only the location of the initial tracer but also the appearance and distribution of its downstream metabolic products. nih.gov This provides crucial information on where and at what rate specific metabolic pathways are active within the complex architecture of a tissue, linking metabolic function directly to histology. embopress.orgnih.gov
Reaction Monitoring and Identification of Mechanistic Intermediates by High-Resolution MS
Understanding biochemical and chemical reactions requires the identification of all products and, crucially, any transient intermediates that are formed along the reaction pathway. rsc.org High-resolution mass spectrometry is exceptionally sensitive for detecting low-abundance species, making it an ideal tool for this purpose. rsc.org
The use of stable isotope tracers, such as ¹³C₂,¹⁵N-glycine, is a powerful strategy in these investigations. When a labeled substrate is introduced into a reaction, all subsequent intermediates and products will carry the isotopic label. This results in a distinct mass shift compared to their unlabeled counterparts, making them easy to track and identify within a complex mixture. frontiersin.orgchromatographyonline.com Tandem MS (MS/MS) can then be used to fragment these labeled species. The masses of the resulting fragments help to pinpoint the location of the heavy isotopes within the molecule, providing definitive structural information and confirming the reaction mechanism. nih.gov
Absolute Quantification of Biomolecules using Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a reference method for achieving the highest level of accuracy and precision in quantitative analysis. nih.gov The technique relies on the use of a stable isotope-labeled internal standard, which is a version of the analyte of interest that has been enriched with heavy isotopes. nih.gov
GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is an ideal starting material for preparing the internal standard for the absolute quantification of glycine. rsc.org A precisely known amount of the heavy-labeled standard (¹³C₂,¹⁵N-glycine) is added to a sample containing the endogenous, light analyte (¹²C₂,¹⁴N-glycine). The sample is then processed and analyzed by mass spectrometry. Because the labeled standard is chemically identical to the analyte, it experiences the same processing effects (e.g., extraction losses, ionization suppression), perfectly correcting for experimental variability. The absolute concentration of the analyte in the original sample is then calculated from the measured ratio of the light-to-heavy signals. nih.gov
Elucidation of Biochemical Pathways and Reaction Mechanisms
Tracing Carbon and Nitrogen Flux in Complex Metabolic Networks
The dual labeling of GLYCINE-N-T-BOC (¹³C₂,¹⁵N) with both ¹³C and ¹⁵N isotopes provides a significant advantage for metabolic flux analysis. This technique allows researchers to simultaneously track the fate of both the carbon skeleton and the amino nitrogen of glycine (B1666218), offering a more comprehensive picture of metabolic dynamics compared to single-isotope labeling. nih.govbangor.ac.ukresearchgate.net
By introducing [¹³C₂,¹⁵N]-glycine into a biological system, scientists can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to follow the distribution of these heavy isotopes through interconnected metabolic pathways. researchgate.netnih.gov This approach enables the quantification of fluxes, which are the rates of metabolic reactions. For instance, studies have utilized dual-labeled amino acids to investigate the decoupling and coupling of carbon and nitrogen cycles in soil microbial ecosystems, revealing the intricate processing of amino acids by microorganisms. bangor.ac.ukresearchgate.net In mammalian systems, this method can elucidate how different tissues or cell types utilize glycine, tracking its contribution to various metabolic pools. Bayesian ¹³C¹⁵N-Metabolic Flux Analysis (MFA) is a powerful statistical framework that can be applied to resolve intracellular carbon and nitrogen fluxes quantitatively. nih.gov
Key Research Findings:
Dual-labeling with ¹³C and ¹⁵N allows for the simultaneous quantification of both carbon and nitrogen metabolic fluxes. nih.gov
Studies using dual-labeled amino acids have demonstrated a decoupling of the nitrogen and carbon cycles at the molecular level in soil environments, where the magnitude of nitrogen flux into newly biosynthesized amino acids can be significantly greater than that of carbon from the same substrate. bangor.ac.ukresearchgate.net
This approach helps to establish the roles of key metabolites, such as glutamate, as central nodes for nitrogen assimilation and donation in metabolic networks. nih.gov
Investigation of Amino Acid Metabolism, Catabolism, and Anabolism
GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is instrumental in detailed investigations of amino acid metabolism. Once the BOC group is removed, the resulting [¹³C₂,¹⁵N]-glycine can be used to trace the pathways of glycine synthesis (anabolism) and breakdown (catabolism). Glycine is a non-essential amino acid with multiple metabolic roles, including being a precursor for proteins, purines, and glutathione (B108866). nih.govyoutube.com
Isotope tracing studies with labeled glycine have been fundamental in quantifying whole-body protein turnover and understanding glycine's role as a one-carbon donor. nih.govdntb.gov.ua For example, the conversion of glycine to serine, a key reaction in one-carbon metabolism, can be monitored by tracking the transfer of the ¹³C and ¹⁵N labels. nih.gov Furthermore, the catabolism of glycine via the glycine cleavage system (GCS), which breaks glycine down into CO₂, NH₃, and a one-carbon unit, can be quantified by measuring the production of ¹³CO₂. nih.govnih.gov These studies are crucial for understanding metabolic diseases where glycine metabolism is altered. nih.gov
Table 1: Applications of [¹³C₂,¹⁵N]-Glycine in Amino Acid Metabolism Research
| Research Area | Specific Application | Key Finding |
| Anabolism | Tracing the de novo synthesis of glycine and its conversion to serine. | Demonstrates the interconnectedness of amino acid biosynthetic pathways. nih.gov |
| Catabolism | Quantifying the activity of the Glycine Cleavage System (GCS). | Revealed that the GCS accounts for a significant portion of whole-body glycine flux. nih.gov |
| Whole-Body Kinetics | Measuring protein synthesis, breakdown, and overall flux. | [¹⁵N]glycine is a widely used tracer for investigating whole-body protein turnover. nih.govdntb.gov.ua |
| Metabolic Fate | Tracking the distribution of glycine's nitrogen to other amino acids. | The nitrogen from glycine is transferred to a wide range of amino acids, including serine, glutamate, and alanine. nih.gov |
Mechanistic Studies of Peptide Bond Formation and Enzymatic Reactions
The labeled glycine core of GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is valuable for studying the fundamental biochemical processes of peptide bond formation and enzyme kinetics. The BOC-protected form itself is a key reactant in solid-phase peptide synthesis, where the protecting group strategy is essential for controlled, stepwise addition of amino acids.
In mechanistic studies, isotope labeling allows for the tracking of specific atoms through a reaction. For example, in studies of peptide bond formation, using glycine labeled with ¹³C in the carbonyl carbon and ¹⁵N in the amino group can help elucidate the reaction mechanism by identifying which bonds are broken and formed. acs.orgnih.govkhanacademy.org Computational studies, such as those using Density Functional Theory (DFT), investigate the thermodynamics and kinetics of dipeptide formation from glycine, providing insights into the process under various conditions. nih.gov
Furthermore, labeled substrates are critical for studying the mechanisms of enzymes involved in glycine metabolism. The glycine cleavage system, a multi-enzyme complex, catalyzes the reversible breakdown of glycine. nih.govnih.gov Isotopic labeling helps to follow the intermediates of this reaction, such as the aminomethyl moiety carried by the H-protein component of the complex. nih.gov
Key Research Findings:
Computational studies show that peptide bond formation between two glycine molecules is an exothermic reaction, with solvents like water and methanol (B129727) facilitating the process. nih.gov
The mechanism of the glycine cleavage system involves the H-protein acting as a co-substrate and transferring the aminomethyl intermediate between the other protein components. nih.gov
Isotope labeling combined with spectroscopic techniques like 2D IR spectroscopy can reveal how vibrational coupling between peptide units is dependent on the secondary structure. acs.org
Biosynthetic Pathway Elucidation of Natural Products Using Isotopic Labeling
A cornerstone of natural product chemistry is the elucidation of biosynthetic pathways. Isotopic labeling is a definitive method for this purpose. nih.gov By feeding a labeled precursor like [¹³C₂,¹⁵N]-glycine to an organism that produces a particular natural product, researchers can determine if glycine is incorporated into the final molecule.
The process involves administering the labeled compound and then isolating the natural product of interest. The isolated product is then analyzed by mass spectrometry or NMR to detect the presence and location of the ¹³C and ¹⁵N isotopes. If the labels are incorporated, it provides direct evidence of the biosynthetic precursors. The specific pattern of labeling can reveal the sequence of reactions and rearrangements that occur during biosynthesis. While direct examples specifically using GLYCINE-N-T-BOC (¹³C₂,¹⁵N) for a specific natural product are highly specialized, the principle of using isotopically labeled amino acids is a widespread and fundamental technique in the field. nih.gov
De Novo Purine (B94841) Synthesis Pathway Analysis
Glycine is a fundamental building block in the de novo synthesis of purines, the nitrogenous bases that are components of DNA and RNA. wikipedia.orgyoutube.com The entire glycine molecule (C₂, N) is incorporated into the purine ring structure. Specifically, its two carbon atoms form C4 and C5, and its nitrogen atom forms N7 of the purine ring.
Using [¹³C₂,¹⁵N]-glycine as a tracer is a highly effective method for studying the flux and regulation of this pathway. nih.govresearchgate.netnih.gov Researchers can introduce the labeled glycine to cells and measure the rate of its incorporation into purine nucleotides like adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). researchgate.netpixorize.com This technique has been employed to compare purine synthesis in cancerous versus non-cancerous tissues and to understand how factors like oncogenes (e.g., MYC) influence this critical pathway. nih.govnih.gov
Table 2: Incorporation of Labeled Glycine into Purines
| Cell/Tissue Type | Tracer Used | Key Finding | Citation |
| Human Lung Cancer Tissues | [¹³C₂]glycine, D₂-glycine | Glucose was the preferred carbon source for purine synthesis over exogenous glycine in cancer tissues. | nih.govnih.gov |
| HeLa Cells | [¹⁵N]glycine | The rate of glycine incorporation into purines increases under purine-depleted conditions, suggesting upregulation of the de novo pathway. | researchgate.net |
| A549 Cancer Cells | [¹⁵N]glycine | Confirmed the incorporation of glycine's nitrogen into various purine-containing metabolites, including ATP, ADP, and AMP. | nih.gov |
Analytical Method Development and Validation with Isotope Standards
Creation of Isotope-Labeled Reference Materials for Quantitative Analysis
The synthesis of GLYCINE-N-T-BOC (13C2,15N) is a targeted process designed to incorporate heavy isotopes at specific atomic positions. The tert-butoxycarbonyl (Boc) protecting group is attached to the nitrogen atom, while the glycine (B1666218) backbone contains two Carbon-13 atoms and one Nitrogen-15 atom. One synthetic approach involves using the appropriately labeled bromoacetates as starting materials. rsc.org This method allows for the creation of a high-purity reference material essential for quantitative studies.
Stable Isotope Labeling (SIL) is a widely used technique in quantitative analytical methods due to its sensitivity and effectiveness in complex samples. universiteitleiden.nl GLYCINE-N-T-BOC (13C2,15N) functions as an internal standard, which is added at a known concentration to a sample before processing. Because the labeled standard and the endogenous (unlabeled) analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. foodriskmanagement.com This co-analysis allows for the accurate determination of the analyte's concentration by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. foodriskmanagement.comnih.gov
The table below outlines key properties of the labeled compound compared to its unlabeled analogue.
| Property | GLYCINE-N-T-BOC (13C2,15N) | N-(tert-butoxycarbonyl)glycine |
| Abbreviation | Boc-Gly-(13C2,15N)-OH | Boc-Gly-OH |
| CAS Number | 145142-98-9 eurisotop.com | 4530-20-5 eurisotop.comnih.gov |
| Molecular Formula | C₅¹³C₂H₁₃¹⁵NO₄ | C₇H₁₃NO₄ medchemexpress.com |
| Molecular Weight | 178.16 g/mol eurisotop.com | 175.18 g/mol medchemexpress.com |
| Isotopic Purity | 97-99% for 13C, 97-99% for 15N eurisotop.com | Not Applicable |
Development and Validation of Chromatographic and Spectrometric Analytical Methods
Analytical methods, particularly those combining liquid chromatography with tandem mass spectrometry (LC-MS/MS), are developed and validated using GLYCINE-N-T-BOC (13C2,15N) to ensure high precision and accuracy. nih.govnih.gov In a typical method, the labeled compound is used to create calibration curves and quality control samples to validate the assay's performance, including its linearity, accuracy, precision, and limit of quantification (LOQ).
During analysis, the sample containing both the native analyte and the labeled internal standard is injected into an LC system. The compounds are separated from other matrix components on a reversed-phase column (e.g., C18) before entering the mass spectrometer. universiteitleiden.nlnih.gov In the mass spectrometer, the compounds are ionized, typically by electrospray ionization (ESI), and the mass analyzer distinguishes between the native and labeled forms based on their mass-to-charge (m/z) ratio. nih.gov
The table below provides an example of typical parameters for an LC-MS/MS method developed for quantifying glycine derivatives using a labeled standard.
| Parameter | Specification | Purpose |
| Chromatography | Reversed-Phase HPLC | Separates the analyte from interfering matrix components. universiteitleiden.nl |
| Column | C18 (e.g., 4.6 x 75 mm, 3.5 µm) | Stationary phase that retains the analyte based on hydrophobicity. nih.gov |
| Mobile Phase | Gradient of water with formic acid and acetonitrile | Elutes the analyte from the column into the mass spectrometer. nih.gov |
| Ionization | Positive Electrospray Ionization (ESI+) | Generates charged ions from the analyte molecules for MS detection. nih.gov |
| Detection | Triple Quadrupole Mass Spectrometer | Selects and fragments the precursor ions to generate specific product ions for quantification. nih.gov |
| Quantification | Ratio of native analyte signal to labeled standard signal | Corrects for variability in sample preparation and instrument response. foodriskmanagement.com |
Assessment of Isotopic Purity and Enrichment in Research Materials
The reliability of quantitative analysis using GLYCINE-N-T-BOC (13C2,15N) is directly dependent on its isotopic purity and the degree of enrichment. Isotopic purity refers to the percentage of the compound that contains the desired heavy isotopes, while enrichment is the abundance of the heavy isotope relative to its natural abundance. nih.gov These parameters must be accurately determined and certified for the material to be used as a reliable standard.
Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to assess isotopic enrichment. acs.orgunivr.it High-resolution mass spectrometry can resolve the isotopic fine structure of a molecule, allowing for the unequivocal assignment and quantification of 13C and 15N enrichment levels. nih.gov It can differentiate between molecules that are unlabeled, singly labeled (e.g., only 15N), or multiply labeled (13C2,15N). nih.gov
NMR spectroscopy provides detailed structural information and can also be used to confirm the position and extent of isotopic labeling. sigmaaldrich.com For GLYCINE-N-T-BOC (13C2,15N), specific NMR experiments can measure the coupling constants between adjacent 13C and 15N nuclei, confirming the labeling pattern. rsc.org
The data below summarizes the key analytical techniques for assessing the quality of labeled research materials.
| Technique | Information Provided | Application to GLYCINE-N-T-BOC (13C2,15N) |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement, determination of elemental composition, and quantification of isotopic distribution. acs.orgnih.gov | Confirms the mass shift corresponding to the incorporation of two 13C and one 15N atoms. Quantifies the percentage of molecules that are correctly and fully labeled. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional information of isotopes, structural confirmation, and quantification through signal integration. univr.itsigmaaldrich.com | Verifies that the 13C and 15N isotopes are located at the intended positions within the glycine backbone. rsc.org |
| Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) | Highly precise measurement of isotope ratios (e.g., 13C/12C) for determining low levels of enrichment. nih.gov | Accurately determines the atom percent excess of 13C and 15N, even at low enrichment levels, ensuring the quality of the standard. nih.gov |
Computational and Theoretical Approaches in Conjunction with Isotopic Data
Quantum Chemical Simulations of Reaction Energetics and Transition States
Quantum chemical simulations are powerful tools for investigating chemical reactions at the molecular level. encyclopedia.pub These methods can elucidate reaction mechanisms, determine the energies of reactants, products, and intermediates, and characterize the transition states that govern reaction rates. For molecules like glycine (B1666218), such simulations provide fundamental insights into their formation and reactivity.
By employing electronic structure calculations, such as Density Functional Theory (DFT), researchers can model plausible chemical pathways for the formation of glycine in various environments, from interstellar gas-phase chemistry to prebiotic conditions on Earth. nih.govcore.ac.uk These simulations can calculate the potential energy surfaces (PESs) for a given reaction, which describe the energy of the system as a function of the geometries of the reacting species. encyclopedia.pub
A key aspect of these simulations is the identification of transition states—the highest energy point along the reaction coordinate. The energy barrier associated with the transition state determines the feasibility and rate of a reaction. For instance, simulations have been used to investigate the energy barriers for different proposed glycine synthesis routes, helping to identify the most likely pathways under specific conditions. nih.gov One study suggested a feasible gas-phase formation of glycine from HO-CO (radical), CH₂NH, and H₂, with calculated energy barriers as low as 0.14 kcal mol⁻¹ and ~3 kcal mol⁻¹, which are surmountable even at the low temperatures of interstellar environments. nih.gov
While these simulations often focus on the fundamental glycine molecule, the principles are directly applicable to its isotopologues. The isotopic substitution in GLYCINE-N-T-BOC (¹³C₂,¹⁵N) has a negligible effect on the electronic structure and thus the potential energy surface of a reaction. However, the increased mass can influence vibrational frequencies, which can be computationally modeled and are relevant for understanding kinetic isotope effects.
Table 1: Key Concepts in Quantum Chemical Simulations
| Concept | Description | Relevance to Glycine Chemistry |
|---|---|---|
| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Used to calculate the energetics of glycine formation and reaction pathways. nih.gov |
| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. | Characterizes reaction energies, energy barriers, and the stability of intermediates in glycine synthesis. encyclopedia.pub |
| Transition State (TS) | The configuration of highest potential energy along the reaction coordinate. | Determines the activation energy and rate of a chemical reaction, such as the peptide bond formation between two glycine molecules. encyclopedia.pub |
| Ab Initio Molecular Dynamics (AIMD) | A simulation method where the forces on the atoms are calculated "on the fly" from electronic structure theory. | Allows for the simulation of chemical reactions, including bond formation and breaking, over time. core.ac.uk |
In Silico Modeling and Simulation of Metabolic Fluxes
Isotopically labeled compounds like GLYCINE-N-T-BOC (¹³C₂,¹⁵N) are central to Isotope-Assisted Metabolic Flux Analysis (iMFA), a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov Because intracellular fluxes cannot be measured directly, iMFA uses a combination of experimental isotope labeling data, metabolic network models, and computational algorithms to infer these rates. nih.govnih.gov
The process begins with introducing an isotopic tracer, such as ¹³C- and ¹⁵N-labeled glycine, into a biological system (e.g., cell culture). As the cells metabolize the labeled glycine, the isotopes are incorporated into a variety of downstream metabolites. After a period of incubation, the metabolites are extracted and their isotopic labeling patterns (the distribution of isotopologues) are measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. maranasgroup.com
This experimental data is then used in conjunction with an in silico model of the organism's metabolic network. researchgate.net This model is a mathematical representation of all known biochemical reactions in the cell. Computational algorithms then solve for the set of metabolic fluxes that best explains the experimentally measured isotopic patterns. nih.gov The core principle is that the labeling pattern of any given metabolite is the flux-weighted average of the labeling patterns of its precursor substrates. nih.gov
By using tracers with both ¹³C and ¹⁵N labels, researchers can simultaneously track the flow of carbon and nitrogen through the metabolic network. This is particularly valuable for studying the interplay between amino acid metabolism, central carbon metabolism, and nucleotide biosynthesis. The computational simulation of metabolic fluxes provides a detailed, quantitative map of cellular metabolism, revealing how cells adapt to different conditions and how metabolic pathways are dysregulated in disease states. nih.gov
Table 2: Steps in Isotope-Assisted Metabolic Flux Analysis (iMFA)
| Step | Description | Role of Labeled Glycine |
|---|---|---|
| 1. Isotopic Labeling | A stable isotope-labeled substrate is introduced into a biological system. | GLYCINE-N-T-BOC (¹³C₂,¹⁵N) acts as a tracer, introducing ¹³C and ¹⁵N into the metabolic network. |
| 2. Measurement | The isotopic distribution in downstream metabolites (e.g., amino acids, organic acids) is measured using MS or NMR. | The incorporation of ¹³C and ¹⁵N from glycine into other molecules is quantified. |
| 3. In Silico Modeling | A computational model of the metabolic network is constructed, defining all relevant reactions and atom transitions. | The model includes pathways involving glycine metabolism. |
| 4. Flux Estimation | Algorithms are used to find the set of reaction rates (fluxes) that best reproduces the measured isotopic data. | The model simulates how different flux distributions would result in specific labeling patterns, and compares them to the experimental data. |
Advanced Data Integration and Isotopic Pattern Simulation for Complex Biological Systems
The analysis of data from isotope labeling experiments in complex systems, such as proteomics studies where labeled amino acids are incorporated into proteins, requires sophisticated computational tools for data integration and simulation. When GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is used in cell culture, the labeled glycine is incorporated into newly synthesized proteins. To analyze this, proteins are typically extracted, digested into smaller peptides, and analyzed by high-resolution mass spectrometry. nih.govescholarship.org
The resulting mass spectra contain complex isotopic patterns for each peptide. These patterns are a convolution of the natural abundance of isotopes (like ¹³C) and the incorporation of the labels from the tracer. nih.gov A key computational task is to simulate these isotopic patterns and compare them to the experimental data to accurately determine the level of isotope enrichment. nih.gov
Specialized software can simulate the expected isotopic distribution for a given peptide sequence under various enrichment scenarios. nih.gov For instance, a program can be designed to perform a two-dimensional grid search of ¹³C and ¹⁵N enrichment levels to find the best fit for an observed experimental isotope pattern. nih.gov This process is crucial for quality control and for accurately quantifying the degree of label incorporation. nih.gov
These simulations must account for several factors:
The exact amino acid sequence of the peptide.
The natural isotopic abundance of all elements present.
The variable enrichment of ¹³C and ¹⁵N from the tracer.
The high resolution of the mass spectrometer, which can sometimes resolve the fine structure arising from different combinations of heavy isotopes. nih.gov
By integrating these simulations with experimental data, researchers can overcome challenges such as metabolic scrambling (where isotopes are transferred to untargeted amino acids) and dilution from unlabeled sources. nih.gov This advanced data integration provides a highly detailed and accurate picture of protein synthesis and turnover, enabling the study of dynamic processes in complex biological systems.
Emerging Research Frontiers
Advancements in Site-Specific and Uniform Isotopic Labeling Strategies
The use of isotopically labeled amino acids is a cornerstone of modern proteomics and structural biology. GLYCINE-N-T-BOC (¹³C₂,¹⁵N) serves as a critical precursor in advanced labeling strategies, enabling researchers to elucidate protein structure, function, and dynamics with unprecedented detail. These strategies can be broadly categorized into uniform and site-specific labeling. ckisotopes.comrsc.org
In uniform labeling , a protein is produced in a system where all instances of a particular amino acid are replaced by their isotopically heavy counterparts. rsc.orgresearchgate.net For example, expressing a protein in a medium containing GLYCINE-N-T-BOC (¹³C₂,¹⁵N) as the sole source of glycine (B1666218) results in the incorporation of the labeled amino acid throughout the protein's structure. This approach is invaluable for nuclear magnetic resonance (NMR) spectroscopy, as it enhances signal detection and allows for the structural analysis of larger proteins. chempep.comnih.gov
Site-specific labeling , conversely, involves the incorporation of a labeled amino acid at a single, predetermined position within a protein. rsc.orgresearchgate.net This is often achieved through solid-phase peptide synthesis, where protected amino acids like GLYCINE-N-T-BOC (¹³C₂,¹⁵N) are sequentially added to a growing peptide chain. nih.gov This method provides a highly specific probe to study a particular region of a protein, such as an enzyme's active site or a protein-protein interaction domain. researchgate.net The tert-butyloxycarbonyl (Boc) protecting group is crucial in this process, as it prevents unwanted reactions at the alpha-nitrogen of the glycine molecule during synthesis. peptide.compeptide.comchempep.com
Recent advancements focus on optimizing these labeling techniques for efficiency and applicability to more complex systems, including in vivo studies in mammalian cells. ukisotope.comnih.gov
| Labeling Strategy | Description | Key Application |
| Uniform Labeling | All instances of a specific amino acid are isotopically labeled. rsc.orgresearchgate.net | Structural determination of proteins by NMR spectroscopy. nih.govutoronto.ca |
| Site-Specific Labeling | A single amino acid residue at a specific position is isotopically labeled. rsc.orgresearchgate.net | Probing enzyme active sites and protein interaction domains. researchgate.net |
| Residue-Specific Labeling | All residues of a particular amino acid type (e.g., all glycines) are labeled. rsc.orgresearchgate.net | Simplifying complex NMR spectra and aiding in resonance assignment. ckisotopes.com |
Integration of Multi-Omics Data with Isotopic Tracing for Systems Biology
Systems biology aims to understand the complex interactions within a biological system as a whole. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of cellular processes. nih.govplos.org Isotopic tracers like GLYCINE-N-T-BOC (¹³C₂,¹⁵N) are powerful tools in this field, particularly in metabolomics and fluxomics, which study the complete set of metabolites and reaction rates (fluxes) within a cell. nih.govnih.gov
By introducing a ¹³C and ¹⁵N labeled compound into a biological system, researchers can trace its path through various metabolic pathways. nih.govnih.gov This technique, known as metabolic flux analysis (MFA), allows for the quantification of the rates of metabolic reactions. researchgate.netnih.govresearchgate.net For instance, tracing the labeled carbon and nitrogen from GLYCINE-N-T-BOC (¹³C₂,¹⁵N) can reveal how glycine is utilized in processes like one-carbon metabolism, purine (B94841) synthesis, and glutathione (B108866) production. chempep.comnih.govnih.govmdpi.com
When this metabolic data is integrated with other omics data, a more complete picture emerges. seer.bio For example, an observed change in a metabolic flux, identified through isotopic tracing, can be correlated with changes in the expression of genes (transcriptomics) or the abundance of proteins (proteomics) that encode the enzymes responsible for that reaction. plos.org This integrated multi-omics approach is crucial for understanding the complex regulatory networks that govern cellular metabolism in both healthy and diseased states, such as cancer. seer.bionih.gov
| Omics Field | Information Provided | Role of Isotopic Tracing |
| Genomics | The complete set of genes. | Provides the blueprint for metabolic enzymes. |
| Transcriptomics | The set of expressed genes (RNA). | Shows which enzyme-coding genes are active. |
| Proteomics | The entire set of proteins. | Quantifies the abundance of metabolic enzymes. |
| Metabolomics | The complete set of metabolites. | Traces the flow of atoms through metabolic pathways. nih.gov |
| Fluxomics | The rates of metabolic reactions. | Directly quantifies pathway activity using isotopic labels. nih.govresearchgate.net |
Development of Novel Isotope-Encoded Probes for Cellular Imaging and Diagnostics (Research Phase)
A significant frontier in biomedical research is the development of non-invasive methods for imaging and diagnosing diseases at the molecular level. Isotope-encoded probes, synthesized using precursors like GLYCINE-N-T-BOC (¹³C₂,¹⁵N), are emerging as promising tools in this area. nih.govnsf.gov These probes are designed to be detected by advanced imaging techniques such as magnetic resonance imaging (MRI) and NMR spectroscopy. nih.gov
One innovative approach is hyperpolarization, a process that dramatically increases the NMR signal of a molecule. nih.govnsf.gov By incorporating stable isotopes like ¹³C and ¹⁵N into a probe, its signal can be selectively enhanced and tracked in real-time within a living organism. Researchers are developing novel ¹³C- and ¹⁵N-labeled probes to act as sensors for specific biological molecules or processes. nih.govnsf.gov For example, probes have been designed to detect nitric oxide (NO), a key signaling molecule involved in many physiological and pathological processes. nih.govnsf.gov The reaction of the probe with its target molecule causes a change in its NMR signal, allowing for sensitive and real-time monitoring. nih.gov
While still in the research phase, the development of these isotope-encoded probes holds immense potential for future diagnostic applications. They could enable the early detection of diseases characterized by metabolic abnormalities and allow for the real-time monitoring of treatment responses. chempep.com The favorable properties of ¹⁵N-labeled probes, such as larger chemical shift differences and longer lifetimes, make them particularly promising for in vivo imaging studies. nsf.gov
Applications in Synthetic Biology and Metabolic Engineering Research
Synthetic biology and metabolic engineering are fields that involve the design and construction of new biological parts, devices, and systems, or the redesign of existing, natural biological systems for useful purposes. monash.edu Stable isotope-assisted metabolic studies are crucial for these disciplines as they provide detailed insights into the functioning and optimization of engineered metabolic pathways. nih.govmonash.edu
By using labeled substrates like GLYCINE-N-T-BOC (¹³C₂,¹⁵N), researchers can map and quantify the flow of metabolites through both native and engineered pathways. acs.org This information is vital for identifying bottlenecks in production, discovering unknown metabolic routes, and verifying the function of newly introduced enzymes. monash.edubeilstein-journals.org For example, ¹³C-labeling experiments have been used to confirm the production of glycine and serine from formate (B1220265) and CO₂ in engineered E. coli, demonstrating the successful implementation of a synthetic reductive glycine pathway. acs.org
Isotope tracing also aids in understanding the metabolic responses of organisms to genetic perturbations. monash.edu By comparing the metabolic fluxes in a wild-type organism to a genetically modified one, engineers can assess the impact of their modifications on the entire metabolic network. This network-wide perspective is essential for the rational design of microbial cell factories for the production of biofuels, pharmaceuticals, and other valuable chemicals. nih.gov The ability to precisely track metabolic fate using compounds like GLYCINE-N-T-BOC (¹³C₂,¹⁵N) is therefore a key enabling technology for advancing synthetic biology and metabolic engineering. researchgate.net
Q & A
How can researchers verify the isotopic purity of GLYCINE-N-T-BOC (13C2,15N) during experimental design?
Methodological Answer:
Isotopic purity is critical for tracer studies. Use high-resolution liquid chromatography-mass spectrometry (LC-MS) to measure isotopic abundance and assess purity. For example, a 2024 study demonstrated that LC-MS with selected ion monitoring (SIM) can quantify 13C and 15N enrichment with relative standard deviations (RSD) <1.5% across concentrations ranging from 0.1 to 10 mM . Include internal standards (e.g., unlabeled glycine) to validate instrument sensitivity and correct for matrix effects. Regular calibration with certified reference materials ensures accuracy.
What synthetic routes optimize the incorporation of dual isotopic labels (13C2,15N) in GLYCINE-N-T-BOC?
Methodological Answer:
Synthesis typically involves reacting isotopically labeled glycine with di-tert-butyl dicarbonate (Boc anhydride). Key steps:
Pre-activation: Use anhydrous conditions to minimize hydrolysis of Boc groups.
Stoichiometric Control: Maintain a 1:1.2 molar ratio of glycine to Boc anhydride to avoid side reactions.
Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in cold ether to achieve >99% purity. GC-MS with electron ionization (EI) can confirm isotopic integrity by analyzing fragmentation patterns (e.g., m/z shifts for 13C and 15N) .
How can 13C2,15N-glycine derivatives be applied in bacterial metabolic flux analysis?
Advanced Research Example:
In Helicobacter pylori studies, [13C2,15N]-glycine was incorporated into glutathione (GSH) to trace bacterial catabolism. Cells were cultured in Brucella broth containing 50 μg/mL labeled GSH for 8 hours. Post-incubation, pellets were washed, lysed, and analyzed via LC-MS/MS. Key metrics:
- Enrichment Ratios: Compare 13C/12C and 15N/14N in intracellular metabolites.
- Pathway Mapping: Use software like MetaFlux to model glycine utilization in one-carbon metabolism. This approach revealed >60% of bacterial GSH was host-derived .
What storage protocols preserve the stability of GLYCINE-N-T-BOC (13C2,15N)?
Basic Guidelines:
- Temperature: Store at -20°C in airtight, light-resistant vials to prevent photodegradation.
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers.
- Solubility: Prepare stock solutions in anhydrous DMSO or methanol (10 mM) and aliquot to avoid freeze-thaw cycles. Stability tests show <5% degradation over 6 months under these conditions .
How to address isotopic interference when analyzing 13C2,15N-glycine in complex biological matrices?
Advanced Data Contradiction Analysis:
Isotopic interference arises from natural abundance 13C/15N in unlabeled biomolecules. Mitigation strategies:
Chromatographic Separation: Use hydrophilic interaction liquid chromatography (HILIC) to resolve glycine from isobaric compounds.
High-Resolution MS: Employ orbitrap or time-of-flight (TOF) detectors (resolving power >30,000) to distinguish m/z differences as small as 0.02 Da.
Mathematical Correction: Apply natural isotope correction algorithms (e.g., IsoCor) to deconvolute overlapping signals .
What experimental controls are essential for metabolic tracing studies using 13C2,15N-glycine?
Methodological Answer:
- Negative Controls: Use unlabeled glycine to establish baseline isotopic background.
- Process Blanks: Include solvent-only samples to detect contamination during extraction.
- Spike-In Standards: Add known quantities of 13C2,15N-glycine to biological replicates to quantify recovery rates (aim for >85%).
- Time-Course Sampling: Collect data at multiple time points to validate kinetic consistency and avoid transient artifacts .
How to design a protocol for synthesizing 13C2,15N-labeled guanidinoacetate from GLYCINE-N-T-BOC?
Advanced Synthesis Workflow:
Deprotection: Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 30 min, 0°C).
Cyanidation: React free glycine with sodium cyanide (NaCN) in pH 9.0 buffer (50 mM borate) at 60°C for 2 hours.
Derivatization: Convert guanidinoacetate to its tert-butyldimethylsilyl (TBDMS) derivative for GC-MS analysis. Validate using m/z 293 (M+ for 13C2,15N-guanidinoacetate-TBDMS) .
What analytical challenges arise when reconciling conflicting isotopic abundance data across studies?
Data Contradiction Resolution:
Discrepancies often stem from:
- Instrument Variability: Cross-validate results using multiple platforms (e.g., LC-MS vs. NMR).
- Sample Preparation: Standardize extraction protocols (e.g., acid precipitation vs. organic solvent).
- Normalization: Express enrichment as mole percent excess (MPE) relative to baseline. A 2024 interlaboratory study highlighted that harmonizing these factors reduced variability from ±12% to ±3% .
How does 13C2,15N-glycine improve accuracy in quantitative proteomics?
Advanced Application:
As a stable isotope-labeled internal standard, it enables absolute quantification of glycine-containing peptides. For example:
- Spike-In Method: Add a known amount of 13C2,15N-glycine to protein hydrolysates.
- LC-MS/MS Analysis: Use parallel reaction monitoring (PRM) to quantify light (endogenous) vs. heavy (labeled) peptide pairs.
- Data Normalization: Correct for ion suppression using the heavy/light ratio, achieving CVs <10% .
What are the best practices for validating novel metabolic pathways involving 13C2,15N-glycine?
Advanced Experimental Design:
Isotope Tracing: Administer labeled glycine in vivo/in vitro and track incorporation into downstream metabolites (e.g., serine, glutathione).
Kinetic Modeling: Use software like INCA to fit isotopic labeling patterns to metabolic network models.
Orthogonal Validation: Knock out pathway enzymes (e.g., SHMT2 in one-carbon metabolism) and assess isotopic flux disruption. A 2023 study using this approach identified glycine cleavage system (GCS) as a major regulatory node .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
